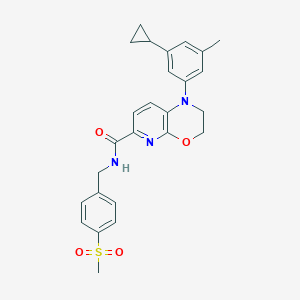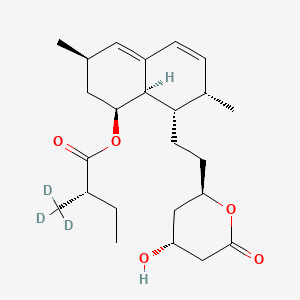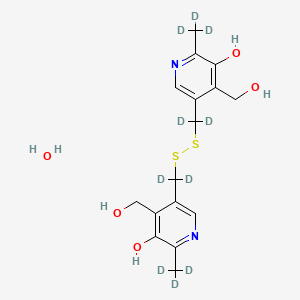
Pyritinol-d10 (dihydrochloride hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyritinol-d10 (dihydrochloride hydrate) is a labeled analog of pyritinol, a semi-synthetic molecule synthesized by combining two molecules of pyridoxine (vitamin B6) with a disulfide linkage. Pyritinol is known for its nootropic properties and is used to treat cognitive disorders and learning disabilities . The deuterated form, Pyritinol-d10, is used in scientific research to study the pharmacokinetics and metabolism of pyritinol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage. The process involves the oxidation of pyridoxine to form the disulfide bond . The deuterated form, Pyritinol-d10, is prepared by incorporating deuterium atoms into the pyridoxine molecules before the disulfide linkage is formed.
Industrial Production Methods
Industrial production of Pyritinol-d10 (dihydrochloride hydrate) involves large-scale synthesis of deuterated pyridoxine followed by the formation of the disulfide linkage. The compound is then converted to its dihydrochloride hydrate form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Pyritinol-d10 (dihydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bond involves the oxidation of pyridoxine.
Reduction: The disulfide bond can be reduced back to the thiol form.
Substitution: The compound can undergo substitution reactions at the pyridoxine rings.
Common Reagents and Conditions
Oxidizing agents: Used for the formation of the disulfide bond.
Reducing agents: Used for breaking the disulfide bond.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include the reduced thiol form of pyritinol and various substituted derivatives of pyridoxine .
Scientific Research Applications
Pyritinol-d10 (dihydrochloride hydrate) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pyritinol.
Neuropharmacology: Investigating the effects of pyritinol on neurotransmitter pathways and brain function.
Cognitive Disorders: Researching the potential therapeutic effects of pyritinol in treating cognitive disorders such as Alzheimer’s disease and dementia.
Antioxidant and Anti-inflammatory Studies: Exploring the antioxidant and anti-inflammatory properties of pyritinol.
Mechanism of Action
Pyritinol-d10 (dihydrochloride hydrate) exerts its effects by regulating signaling pathways of various neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . It acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving blood flow to the brain . The compound’s molecular targets include neurotransmitter receptors and enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Piracetam: Another nootropic agent used to enhance cognitive function.
Co-dergocrine: Used to improve cerebral blood flow and cognitive function.
Meclophenoxate: A nootropic agent with antioxidant properties.
Uniqueness of Pyritinol-d10
Pyritinol-d10 is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. Its dual action as a cognitive enhancer and antioxidant makes it a valuable compound in neuropharmacology research .
Properties
Molecular Formula |
C16H22N2O5S2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |
InChI |
InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |
InChI Key |
ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])SSC([2H])([2H])C2=CN=C(C(=C2CO)O)C([2H])([2H])[2H].O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


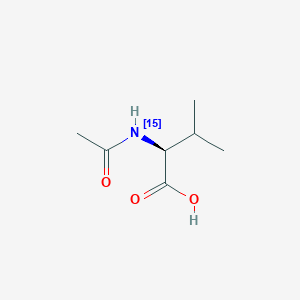

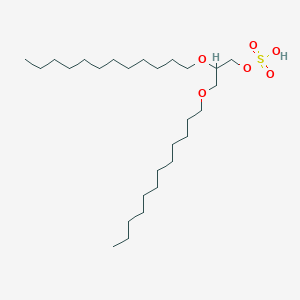
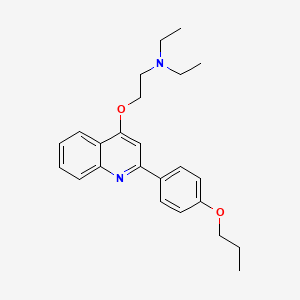
![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
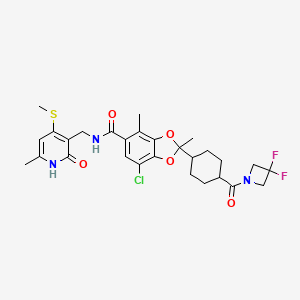
![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
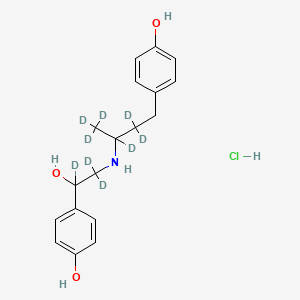
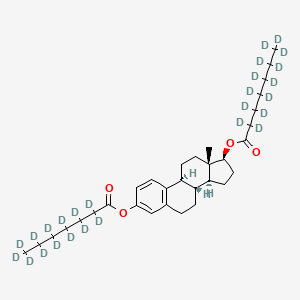

![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
